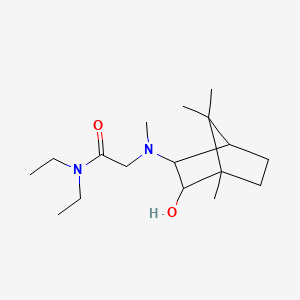
Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- is a complex organic compound with a unique structure that includes both acetamide and bornyl groups
Preparation Methods
The synthesis of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- typically involves multiple steps, starting with the preparation of the acetamide and bornyl precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- stands out due to its unique combination of acetamide and bornyl groups. Similar compounds include:
N,N-Diethylacetamide: Lacks the bornyl group, resulting in different chemical properties and applications.
Bornyl Acetate: Contains the bornyl group but lacks the acetamide functionality, leading to distinct reactivity and uses
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
93479-23-3 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-methylamino]acetamide |
InChI |
InChI=1S/C17H32N2O2/c1-7-19(8-2)13(20)11-18(6)14-12-9-10-17(5,15(14)21)16(12,3)4/h12,14-15,21H,7-11H2,1-6H3 |
InChI Key |
NUIUTWUJJLSMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C)C1C2CCC(C1O)(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















